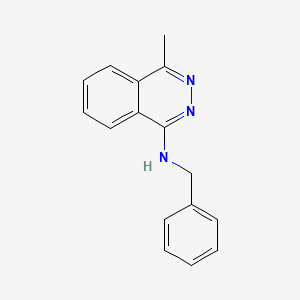

N-benzyl-4-methylphthalazin-1-amine

Description

Significance of Phthalazine (B143731) Heterocycles in Medicinal and Materials Chemistry Research

Phthalazine is a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. wikipedia.org This nitrogen-containing scaffold is of significant interest in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities. researchgate.netnih.govnih.gov Phthalazine derivatives have been investigated for their potential as anticancer, antihypertensive, anti-inflammatory, antimicrobial, and anticonvulsant agents. jocpr.comlongdom.org The versatility of the phthalazine core allows for structural modifications that can modulate its pharmacological profile, making it a privileged scaffold in drug discovery. nih.govnih.gov Notable examples of drugs containing the phthalazine structure include Hydralazine, used for treating high blood pressure, and Azelastine, an antihistamine. jst.go.jp In materials science, phthalazine derivatives are explored for their potential optical and electrical properties. ontosight.ai

Overview of N-substituted Phthalazinamines in Contemporary Scientific Literature

N-substituted phthalazinamines are a specific class of phthalazine derivatives characterized by an amino group at the 1-position of the phthalazine ring, where the nitrogen atom is further substituted. This structural motif is a key feature in many biologically active molecules. Research has shown that these compounds can act as potent inhibitors of various enzymes, including phosphodiesterases (PDEs) and protein kinases. researchgate.netnih.gov For instance, certain 1-phthalazinamines have been developed as antithrombotic agents with serotonin (B10506) antagonistic properties. longdom.org The substitution on the exocyclic nitrogen provides a crucial point for chemical modification, enabling the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. nih.govnih.gov The synthesis of these compounds often involves the nucleophilic substitution of a leaving group, typically a halogen, at the 1-position of the phthalazine ring with a primary or secondary amine. longdom.orgresearchgate.net

Research Trajectory and Rationale for Focusing on N-benzyl-4-methylphthalazin-1-amine

The specific focus on this compound stems from a rational drug design approach based on the established bioactivity of related structures. The phthalazinamine core is a known pharmacophore for kinase inhibition, a major target in oncology research. nih.gov The benzyl (B1604629) group is a common substituent in medicinal chemistry, often contributing to favorable binding interactions within protein active sites. The methyl group at the 4-position can influence the molecule's conformation and metabolic stability. The combination of the N-benzylamino group and the 4-methylphthalazine scaffold suggests potential for this compound to interact with biological targets such as Aurora kinases or Vascular Endothelial Growth Factor Receptors (VEGFR), which are implicated in cancer progression. longdom.orgrsc.org Therefore, this compound represents a promising candidate for synthesis and biological evaluation in the search for new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-methylphthalazin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-14-9-5-6-10-15(14)16(19-18-12)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQCNIZJXWAZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323133 | |

| Record name | N-benzyl-4-methylphthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642319 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

364383-18-6 | |

| Record name | N-benzyl-4-methylphthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Advanced Spectroscopic Characterization Techniques for Structural Elucidation of N Benzyl 4 Methylphthalazin 1 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the cornerstone of structural characterization in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For N-benzyl-4-methylphthalazin-1-amine and its analogs, ¹H and ¹³C NMR are fundamental in assigning the protons and carbons of the phthalazine (B143731) core, the methyl substituent, and the N-benzyl group.

In the ¹H-NMR spectrum of this compound analogs, distinct signals corresponding to the methyl and benzyl (B1604629) protons are expected. For instance, in related N-aryl-N-benzylamines, the benzylic protons (CH₂) typically appear as a singlet. rsc.org Specifically, for N-benzylaniline, the benzylic CH₂ protons are observed as a singlet at approximately 4.21 ppm. rsc.org The methyl group protons on the phthalazine ring are anticipated to resonate as a singlet in the upfield region, characteristic of methyl groups attached to an aromatic system. For example, the methyl group in 4-methylphthalazin-1(2H)-one appears as a singlet between δ 2.35–2.45 ppm. The aromatic protons of the benzyl and phthalazine rings will exhibit complex multiplet patterns in the downfield region, typically between 7.0 and 8.5 ppm. rsc.orgbeilstein-journals.org The NH proton of the amine group is often observed as a broad singlet, and its chemical shift can be variable due to factors like solvent and concentration. researchgate.net

Interactive Data Table: Representative ¹H-NMR Chemical Shifts for this compound Analogs

| Proton Type | Exemplary Compound | Chemical Shift (δ, ppm) | Multiplicity |

| Benzylic CH₂ | N-benzylaniline rsc.org | 4.21 | Singlet |

| Aromatic CH | N-benzylaniline rsc.org | 6.56-7.33 | Multiplet |

| Amine NH | N-benzylaniline rsc.org | 3.81-4.07 | Broad Multiplet |

| Phthalazine CH₃ | 4-Methylphthalazin-1(2H)-one | 2.35-2.45 | Singlet |

| Phthalazine Aromatic CH | 2-Methyl-4-(morpholin-4-yl)phthalazin-1(2H)-one beilstein-journals.org | 7.72-8.45 | Multiplet |

¹³C-NMR spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton. In this compound analogs, the benzylic carbon is expected to appear in the range of δ 48-50 ppm. For example, the benzylic carbon in N-benzylaniline resonates at δ 48.38 ppm. rsc.org The methyl carbon attached to the phthalazine ring would likely show a signal in the upfield region, around δ 20-25 ppm. The carbon atoms of the aromatic rings (both benzyl and phthalazine moieties) will produce a series of signals in the downfield region, typically from δ 110 to 150 ppm. rsc.orgbeilstein-journals.org Quaternary carbons, such as the C1 and C4 carbons of the phthalazine ring, can also be identified, although their signals are often of lower intensity. nih.gov

Interactive Data Table: Representative ¹³C-NMR Chemical Shifts for this compound Analogs

| Carbon Type | Exemplary Compound | Chemical Shift (δ, ppm) |

| Benzylic CH₂ | N-benzylaniline rsc.org | 48.38 |

| Aromatic CH | N-benzylaniline rsc.org | 112.89-129.27 |

| Aromatic Quaternary C | N-benzylaniline rsc.org | 139.45, 148.18 |

| Phthalazine C=O | 2-Methyl-4-(morpholin-4-yl)phthalazin-1(2H)-one beilstein-journals.org | 159.0 |

| Phthalazine Aromatic CH | 2-Methyl-4-(morpholin-4-yl)phthalazin-1(2H)-one beilstein-journals.org | 124.4-132.3 |

| Phthalazine Quaternary C | 2-Methyl-4-(morpholin-4-yl)phthalazin-1(2H)-one beilstein-journals.org | 126.5, 127.5, 149.0 |

Beyond basic structural assignment, advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for probing the stereochemistry and conformational preferences of this compound and its analogs.

Conformational studies on related N-benzylamines have shown that the molecule can exist in different stable conformations due to rotation around the C-N and C-C single bonds. colostate.eduresearchgate.net These studies, often combining experimental NMR data with theoretical DFT calculations, can elucidate the preferred spatial arrangement of the benzyl and phthalazine moieties. researchgate.net For example, a hindered cis-trans rotational equilibrium has been observed in the solution-state NMR spectra of N-benzyl-N-(furan-2-ylmethyl) acetamide. researchgate.netscielo.br Two-dimensional NMR techniques are crucial in these analyses. COSY experiments establish proton-proton connectivities, while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This detailed connectivity information is essential for unambiguously assigning all signals and for determining through-space interactions via Nuclear Overhauser Effect (NOE) experiments, which can reveal the preferred conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. For this compound, the IR spectrum would be expected to show several key absorption bands. A characteristic N-H stretching vibration for the secondary amine should appear in the region of 3300-3500 cm⁻¹. beilstein-journals.org The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and benzyl CH₂ groups will be seen just below 3000 cm⁻¹. rsc.org The C=N and C=C stretching vibrations of the phthalazine and benzene (B151609) rings will give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. nih.govjst.go.jp For instance, in related phthalazinone derivatives, a strong carbonyl (C=O) absorption is observed around 1634-1649 cm⁻¹. beilstein-journals.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound Analogs

| Functional Group | Exemplary Compound | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | 4-{[5-(Diethylamino)pentan-2-yl]amino}-2-methylphthalazin-1(2H)-one beilstein-journals.org | Stretch | 3352 |

| Aromatic C-H | N-benzyl-1-(2-furanyl)methanamine scielo.br | Stretch | ~3030 |

| Aliphatic C-H | N-benzyl-1-(2-furanyl)methanamine scielo.br | Stretch | ~2828-2920 |

| C=O | 2-Methyl-4-(piperidin-1-yl)phthalazin-1(2H)-one beilstein-journals.org | Stretch | 1649 |

| C=C / C=N | N-benzyl-1-(2-furanyl)methanamine scielo.br | Stretch | 1454-1600 |

| C-N | N-benzyl-1-(2-furanyl)methanamine scielo.br | Stretch | ~1146 |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular weight, which in turn confirms its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural clues. For amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. researchgate.net In the case of this compound, this could lead to the formation of a stable tropylium (B1234903) ion (m/z 91) from the benzyl group, a common fragment for benzyl-containing compounds. researchgate.net Another likely fragmentation would involve the loss of the benzyl radical to give a fragment corresponding to the protonated 4-methylphthalazin-1-amine (B503153) moiety. The molecular ion peak (M⁺) would also be expected, and its odd or even mass can indicate the presence of nitrogen atoms according to the nitrogen rule.

Chromatographic Techniques Coupled with Spectrometry (e.g., LC-MS, HPLC, UPLC) for Purity Assessment and Structural Confirmation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound. These methods separate the compound from any impurities, starting materials, or by-products. By coupling these separation techniques with a mass spectrometer (LC-MS), it is possible to obtain the mass spectrum of the purified compound as it elutes from the column. This provides simultaneous purity data and structural confirmation. nih.gov

The development of a robust HPLC or UPLC method involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with additives like formic acid), and flow rate to achieve good separation and peak shape. jst.go.jp The retention time of the compound is a characteristic property under a specific set of chromatographic conditions and can be used for identification purposes. LC-MS analysis is particularly powerful as it can provide the molecular weight of each component in a mixture, aiding in the identification of any impurities present in the sample.

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Ligand Binding Modes

X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a molecule in its solid state. cu.edu.eg This technique provides precise coordinates of atoms within a crystal lattice, offering definitive proof of molecular structure, conformation (the spatial arrangement of atoms), and configuration (the 3D orientation of those atoms). For complex heterocyclic systems like this compound and its analogs, X-ray crystallography is invaluable for confirming synthetic outcomes, resolving stereochemical ambiguities, and understanding intermolecular interactions that govern their properties in the solid state.

The table below illustrates the typical crystallographic data obtained from an X-ray diffraction experiment for a representative phthalazine analog. Such data is essential for the absolute structural confirmation of newly synthesized compounds.

Table 1: Representative Crystallographic Data for a Phthalazine Analog

This table showcases typical data obtained from a single-crystal X-ray diffraction analysis. The parameters define the unit cell and the quality of the structural refinement.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C17H14N4O3crystallography.net |

| Formula Weight | The mass of one mole of the compound. | 334.33 g/mol crystallography.net |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic crystallography.net |

| Space Group | The specific symmetry group of the crystal. | P 1 21/c 1 crystallography.net |

| a, b, c (Å)The lengths of the unit cell edges. | The dimensions of the unit cell. | a = 7.8595, b = 11.8831, c = 15.5716 crystallography.net |

| α, β, γ (°)The angles between the unit cell axes. | The angles of the unit cell. | α = 90, β = 101.853, γ = 90 crystallography.net |

| Volume (ų) | The volume of a single unit cell. | 1423.3 crystallography.net |

| ZThe number of formula units per unit cell. | The number of molecules in the unit cell. | 4 |

| R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. | The residual factor for the refinement. | 0.0496 crystallography.net |

Ligand Binding Modes

Beyond confirming molecular structure, X-ray crystallography is a cornerstone of structure-based drug design, providing atomic-level details of how a ligand interacts with its biological target, such as a protein or enzyme. This information is critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

A prime example is the crystallographic study of a 1-aminophthalazine analog, compound 4e , in complex with the human complement serine protease C1s (PDB ID: 8GMN). acs.org The crystal structure revealed that the 1-aminophthalazine moiety is a unique binder that anchors the inhibitor into the S1 pocket of the enzyme. acs.org The structure showed a bidentate hydrogen bonding interaction, where the amino group at the C1-position of the phthalazine ring and the adjacent ring nitrogen atom (at the 2-position) interact directly with the side chain of a key aspartate residue (Asp626) in the active site. acs.org This specific binding mode, elucidated through X-ray crystallography, was instrumental in understanding the compound's inhibitory activity and guided the subsequent design of more potent C1s inhibitors. acs.org

The detailed interactions derived from such a crystal structure are summarized in the following table.

Table 2: X-ray Crystallography-Derived Ligand Binding Interactions for a 1-Aminophthalazine Analog (Compound 4e) with C1s Protease (PDB: 8GMN)

This table outlines the specific non-covalent interactions between the inhibitor and the protein's active site residues, as determined by X-ray crystallography. These details are fundamental for structure-based drug design.

| Inhibitor Moiety | Interacting Protein Residue | Interaction Type | Significance |

|---|---|---|---|

| C1-Amino Group (-NH2) | Asp626 | Hydrogen BondA strong directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Key anchoring interaction in the S1 pocket. acs.org |

| N2-Atom of Phthalazine Ring | Asp626 | Hydrogen BondA strong directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Forms a bidentate (two-point) interaction, enhancing binding affinity. acs.org |

| Phthalazine Ring | Various hydrophobic residues | Hydrophobic InteractionsForces that cause nonpolar surfaces to associate with each other in an aqueous environment. | Positions the core of the inhibitor within the binding site. |

Therefore, the application of X-ray crystallography is indispensable for the structural verification of this compound and its analogs and is a critical tool for elucidating their binding modes to therapeutically relevant targets, thereby paving the way for rational drug discovery efforts.

Iv. Structure Activity Relationship Sar Studies of N Benzyl 4 Methylphthalazin 1 Amine Derivatives

Influence of Substitutions on the N-benzyl Moiety on Biological Activities

The N-benzyl moiety is a critical structural element for the biological activity of many phthalazinamine and phthalazinone derivatives. ub.edu Its presence and substitution pattern can profoundly impact the compound's interaction with biological targets.

Research into related phthalazinone compounds has shown that the benzyl (B1604629) group is a key feature for activity. For instance, in studies on antifungal agents, the presence of a 4-chlorobenzyl substituent at the C-4 position was identified as a highly relevant feature for antifungal activity. mdpi.com The elimination or replacement of the benzyl group often leads to a significant loss of potency. In one study on influenza inhibitors, replacing the N-benzyl group with smaller alkyl groups, a cyclopropyl (B3062369), or a phenylaminoethyl group was detrimental to the inhibitory activity, although a methyl substituent was partially tolerated. ub.edu

However, the effect of substitution on the benzyl ring itself can vary depending on the biological target. In a series of coumarin (B35378) derivatives linked to an N-benzyl triazole group, altering the substituent type or position on the benzyl ring did not play a significant role in their Butyrylcholinesterase (BuChE) inhibitory effect. frontiersin.org In contrast, for antifungal phthalazinones, the presence of a halogen, specifically a chloro group at the para-position of the benzyl ring, was found to be important for activity. mdpi.com

| Compound Series | N-benzyl Moiety Variation | Observed Biological Effect | Reference |

|---|---|---|---|

| Antifungal Phthalazinones | 4-Chlorobenzyl at C-4 | Considered a most relevant feature for antifungal activity. | mdpi.com |

| Influenza H1N1 Virus Inhibitors | Replacement of N-benzyl with alkyl or cyclopropyl groups | Detrimental to inhibitory activity. | ub.edu |

| Coumarin-N-benzyl Triazoles | Various substituents on the benzyl ring | No significant role in BuChE inhibition. | frontiersin.org |

Impact of Substituents at the Phthalazine (B143731) Ring Positions (e.g., C-4, N-2) on Biological Potency

Modifications at various positions of the phthalazine ring, particularly at the C-4 and N-2 positions, have been shown to be critical determinants of biological potency.

C-4 Position: The substituent at the C-4 position significantly influences the activity profile. In studies of anticancer agents targeting VEGFR-2, the introduction of a 4-chloro group to the phthalazine core, replacing a 4-methyl group or an unsubstituted position, resulted in a favorable increase in inhibitory activity. nih.gov This suggests that an electron-withdrawing group at this position can enhance potency. Similarly, for antifungal phthalazinones, the presence of a 4-chlorobenzyl substituent at position C-4 was crucial for activity. mdpi.comresearchgate.net Conversely, a derivative with a methyl substituent at the 4-position of the phthalazine core showed only moderate cell growth inhibition against certain cancer cell lines. nih.gov

N-2 Position: For phthalazin-1(2H)-one derivatives, the substituent at the N-2 position is equally important. Studies have consistently shown that N-2 methylated analogues display fair to good inhibitory results in antifungal assays, whereas phthalazinones without a methyl group at the N-2 position failed to show any noticeable activity. mdpi.comresearchgate.net Further investigation revealed that replacing the N-2 methyl group with larger alkyl or alkenyl groups, such as ethyl or allyl, led to reduced or practically inactive compounds, respectively. mdpi.com This highlights a specific requirement for a small alkyl group at this position to maintain biological function.

| Position | Substituent | Observed Biological Effect | Reference |

|---|---|---|---|

| C-4 | -Cl | Increased VEGFR-2 inhibitory activity compared to -CH3 or -H. | nih.gov |

| C-4 | -CH3 | Moderate anticancer cell growth inhibition. | nih.gov |

| C-4 | 4-Chlorobenzyl | Essential for antifungal activity. | mdpi.comresearchgate.net |

| N-2 | -CH3 | Required for antifungal activity. | mdpi.comresearchgate.net |

| N-2 | -H | Led to inactive antifungal compounds. | mdpi.comresearchgate.net |

| N-2 | -Ethyl | Less active and less potent than N-methyl analogue. | mdpi.com |

| N-2 | -Allyl | Practically inactive. | mdpi.com |

Role of Halogenation, Electron-Withdrawing, and Electron-Donating Groups in Activity Modulation

The electronic properties of substituents, categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a pivotal role in modulating the biological activity of phthalazine derivatives. studypug.com

Halogenation: The introduction of halogen atoms, a specific type of EWG, has proven to be a successful strategy for enhancing potency in many cases. The presence of a bromine atom can enhance lipophilicity, while a chloromethyl group allows for potential covalent binding to target enzymes. As noted previously, a 4-chloro substituent on the phthalazine core or on the N-benzyl moiety often leads to improved activity. mdpi.comnih.gov For example, introducing a 4-chloro group to the phthalazine core increased VEGFR-2 inhibitory activity, which was attributed to the enhanced lipophilicity of the chloro group. nih.gov In other studies, benzonitrile (B105546) derivatives with two chlorine atoms on the phenyl ring showed decreased radical scavenging ability but some activity in a β-carotene bleaching test, indicating that the electronic effects of substituents can affect different biological properties. mdpi.com

Electron-Withdrawing Groups (EWGs): While halogens are often beneficial, other EWGs can have a detrimental effect. In the development of antifungal phthalazinones, replacing the methyl group on the C-6(7) position of the phthalazine ring with a variety of EWGs such as -COOH, -COOMe, -CH₂OH, -NO₂, or -CHO resulted in inactive compounds. mdpi.com This suggests that the influence of an EWG is highly dependent on its nature and position on the scaffold.

Electron-Donating Groups (EDGs): The effect of EDGs, such as alkyl or alkoxy groups, can also vary. In some cases, EDGs are less favorable than EWGs. For instance, some studies on other heterocyclic compounds found that the presence of electron-donating substituents like -CH₃ or -CH₃O on a phenyl ring led to a decrease in radical scavenging capability. mdpi.com However, in other contexts, EDGs have been shown to be crucial for activity. For example, in a study on benzimidazole (B57391) derivatives, substitution with electron-donating alkoxyphenyl groups on an aryl ring at the 1-position increased cardiomyogenesis, whereas EWGs led to diminished potency. nih.gov

| Substituent Type | Specific Group(s) | Position | Observed Biological Effect | Reference |

|---|---|---|---|---|

| Halogen (EWG) | -Cl | Phthalazine C-4 | Increased VEGFR-2 inhibitory activity. | nih.gov |

| Halogen (EWG) | 4-Chlorobenzyl | Phthalazinone C-4 | Important for antifungal activity. | mdpi.com |

| Other EWGs | -COOH, -NO2, -CHO | Phthalazinone C-6(7) | Led to inactive antifungal compounds. | mdpi.com |

| EDGs | -CH3, -OCH3 | Phenyl Ring (non-phthalazine) | Decreased radical scavenging capability. | mdpi.com |

| EDGs | Alkoxyphenyl | Benzimidazole N-1 Aryl Ring | Increased cardiomyogenesis potency. | nih.gov |

Investigation of Stereochemical Factors in Phthalazinamine Derivatives

Research has involved the successful synthesis of phthalazinamine derivatives with a defined anti-stereochemistry, highlighting the scientific interest and feasibility of controlling the spatial arrangement of substituents. researchgate.net The ability to synthesize specific stereoisomers is fundamental to investigating their differential biological effects.

While direct and extensive SAR studies on the stereochemistry of N-benzyl-4-methylphthalazin-1-amine are not widely published, principles from related compounds underscore its importance. For other complex heterocyclic molecules like phthalocyanines, the geometrical features and the distance between specific atoms (like oxygen atoms in substituents) have been shown to be critical for biological activity. nih.gov It is proposed that specific spatial arrangements are necessary for effective binding to receptor molecules. nih.gov This suggests that the relative orientation of the N-benzyl group and the substituents on the phthalazine ring in three-dimensional space likely plays a significant role in the pharmacological profile of this compound derivatives.

V. Biological Activity and Mechanistic Investigations of N Benzyl 4 Methylphthalazin 1 Amine and Its Analogs Excluding Clinical Human Trials and Safety Profiles

Anticancer and Antitumor Activities

The primary evidence for the anticancer potential of N-benzyl-4-methylphthalazin-1-amine and its analogs stems from their cytotoxic effects on various cancer cell lines and their intricate interactions with key molecular pathways involved in cancer progression.

Laboratory-based studies have consistently demonstrated the ability of this compound and its derivatives to inhibit the growth of a wide range of human cancer cell lines. The effectiveness of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration required to reduce cancer cell viability by 50%.

One study focused on a series of 4-substituted-phthalazin-1-yl-amine derivatives and found that this compound exhibited an IC50 value of 4.5 µM against the HT-29 human colon cancer cell line. Further research into phthalazinone derivatives, which share a core structure, has revealed potent cytotoxicity against several other cancer cell lines. For instance, certain analogs designed as dual inhibitors of Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown significant activity. One such compound displayed IC50 values of 0.13 µM against the HePG2 human liver cancer cell line, 0.21 µM against the HCT-116 human colon cancer cell line, and 0.29 µM against the MCF-7 human breast cancer cell line.

Analogs have also been specifically evaluated against breast cancer cell lines known for BRCA1 mutations, such as MDA-MB-468, and have demonstrated notable cytotoxic effects. The table below summarizes the in vitro cytotoxicity of this compound and its analogs.

| Compound/Analog | Cancer Cell Line | IC50 (µM) |

| This compound | HT-29 (Colon) | 4.5 |

| Phthalazinone Derivative (PARP/VEGFR-2 Inhibitor) | HePG2 (Liver) | 0.13 |

| Phthalazinone Derivative (PARP/VEGFR-2 Inhibitor) | HCT-116 (Colon) | 0.21 |

| Phthalazinone Derivative (PARP/VEGFR-2 Inhibitor) | MCF-7 (Breast) | 0.29 |

The anticancer effects of this compound and its analogs are attributed to their ability to interfere with several key molecular pathways that are crucial for the survival and proliferation of cancer cells.

A primary mechanism of action for many phthalazinone-based compounds is the inhibition of PARP enzymes, particularly PARP-1 and PARP-2. These enzymes are integral to the repair of single-strand DNA breaks. By inhibiting PARP, these compounds lead to the accumulation of unrepaired DNA damage, which can trigger cell death, a process known as synthetic lethality, especially in cancer cells with existing DNA repair defects like BRCA1/2 mutations.

Research has led to the development of highly potent phthalazinone-based PARP inhibitors. For example, one analog demonstrated an IC50 of 2 nM for PARP-1. The phthalazinone core effectively mimics the nicotinamide (B372718) portion of NAD+, the natural substrate for PARP, allowing it to bind to the enzyme's active site and block its function.

Certain analogs of this compound have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients. By blocking VEGFR-2, these compounds can stifle tumor growth by cutting off their blood supply.

Studies on phthalazine (B143731) and phthalazinone derivatives have yielded compounds with significant VEGFR-2 inhibitory activity, with some exhibiting IC50 values in the nanomolar range. The dual inhibition of both PARP and VEGFR-2 is a particularly promising strategy, as it targets two distinct cancer vulnerabilities simultaneously.

The anticancer activity of these compounds also involves the inhibition of other protein kinases that regulate cell growth and division. For instance, some phthalazine derivatives have been shown to inhibit Aurora kinases, which are critical for mitosis, and p38 MAP kinase, a key component of cellular stress response pathways. Furthermore, inhibition of phosphodiesterases such as PDE-5 has been noted, which can influence cellular signaling pathways relevant to cancer.

Ultimately, the cytotoxic effects of this compound analogs are realized through the induction of apoptosis (programmed cell death) and disruption of the normal cell cycle.

DNA Damage Protection Mechanisms in Cellular Models

Research into phthalazine derivatives has highlighted their potential role in processes related to DNA damage and repair. Certain phthalazine-based compounds have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. google.comresearchgate.net Inhibition of PARP can lead to an accumulation of single-strand breaks, which can then become double-strand breaks. google.com This mechanism is particularly relevant in cancer therapy, where exploiting DNA repair defects in cancer cells is a key strategy. researchgate.net For instance, some arylaminophthalazine derivatives have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a target in various cancers. researchgate.net While direct studies on this compound's specific role in DNA damage protection are not extensively detailed in the provided results, the broader class of phthalazines, including those with structural similarities, are actively being explored for their impact on DNA-related enzymatic pathways. researchgate.netresearchgate.net

Antimicrobial and Antifungal Properties

Phthalazine derivatives have demonstrated notable antimicrobial and antifungal activities. ontosight.aiosf.ioresearchgate.net

Several studies have confirmed the antifungal potential of phthalazinone derivatives against a range of pathogenic fungi. osf.ionih.gov One study highlighted the significant activity of 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one against standardized strains of dermatophytes and Cryptococcus neoformans. nih.govresearchgate.net Some phthalazinones have also been shown to enhance the antifungal activity of existing drugs like fluconazole (B54011) against Candida albicans, including resistant clinical isolates. osf.io The antifungal potency of these compounds varies, with some exhibiting minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against various fungal species. mdpi.compsu.edu

Table 1: Antifungal Activity of Selected Phthalazinone Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Cryptococcus neoformans | Not specified, but noted as remarkable | nih.govresearchgate.net |

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Dermatophytes | Not specified, but noted as remarkable | nih.govresearchgate.net |

| Various Phthalazinones | Candida albicans | EC50 as low as 1 nM (in combination with fluconazole) | osf.io |

| Compound 8 (a thiazole (B1198619) derivative with a phthalazine moiety) | Various Fungi | 0.08–0.23 | mdpi.com |

Note: This table is for illustrative purposes and includes data for analogs of this compound.

The antimicrobial and antifungal efficacy of phthalazine derivatives is highly dependent on their chemical structure. nih.govmdpi.com For instance, the presence of a methyl group at the N-2 position of the phthalazinone ring and a halogenated benzyl (B1604629) group at the C-4 position appears to be crucial for enhanced antifungal activity. nih.gov Phthalazinones lacking a methyl group at the N-2 position showed no significant antifungal activity. nih.gov Similarly, the nature of the substituent at the 4-position of the phthalazine ring significantly influences the compound's potency. mdpi.com In a series of thiazole derivatives containing a phthalazine moiety, a 4-chlorophenyl substituent at this position was found to be the most favorable for antifungal activity. mdpi.com The removal of this substituent led to a reduction in activity. mdpi.com

Anti-inflammatory and Neuroprotective Effects

Phthalazine derivatives have also been recognized for their anti-inflammatory and neuroprotective properties. researchgate.netosf.iosapub.org

Analogs of this compound have been shown to inhibit the production of key pro-inflammatory mediators. For example, N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), have been found to inhibit the production of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in LPS-stimulated THP-1 cells. nih.govfrontiersin.org Furthermore, these compounds reduced the production of inflammatory mediators like cytokine-induced neutrophil chemoattractant (CINC)-3 and TNF-α in a rat model of colitis. nih.govfrontiersin.org Other studies on different phthalazinone derivatives have also reported the suppression of TNF-α production. osf.io The inhibition of nitric oxide (NO) production, another important inflammatory mediator, has also been observed with certain phthalazine-related compounds. e-jar.org

Table 2: Inhibition of Pro-inflammatory Mediators by Phthalazine Analogs

| Compound | Cell/Animal Model | Inhibited Mediator | Reference |

|---|---|---|---|

| N-benzyl-N-methyldecan-1-amine (BMDA) | LPS-stimulated THP-1 cells | TNF-α, IL-1β | nih.govfrontiersin.org |

| Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA) | LPS-stimulated THP-1 cells | TNF-α, IL-1β | nih.govfrontiersin.org |

| N-benzyl-N-methyldecan-1-amine (BMDA) | Rat model of colitis | CINC-3, TNF-α | nih.govfrontiersin.org |

| Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA) | Rat model of colitis | CINC-3, TNF-α | nih.govfrontiersin.org |

Note: This table is for illustrative purposes and includes data for analogs of this compound.

The anti-inflammatory effects of this compound analogs are mediated through the modulation of several key inflammatory signaling pathways. Studies on BMDA and DMMA have demonstrated their ability to block the activation of c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and NF-κΒ inflammatory signaling in LPS-stimulated cells. nih.govfrontiersin.org In a mouse model of atopic dermatitis, these compounds also impeded the activation of JNK, p38 MAPK, and NF-κB in the skin. nih.gov The NF-κB pathway, a critical regulator of inflammation, appears to be a significant target for these compounds. nih.govfrontiersin.orgnih.gov While direct evidence for the modulation of Akt-ERK1/2 and β-catenin pathways by this compound itself is not explicitly detailed, the broader family of MAPKs, which includes ERK, is known to be activated in response to various stimuli and can be influenced by compounds that affect the JNK and p38 pathways. nih.gov

Neuroprotective Mechanisms (e.g., Reduction of Endoplasmic Reticulum Chaperone BIP, Cleaved Caspase-3)

Research into the neuroprotective potential of phthalazine derivatives has uncovered mechanisms involving the mitigation of cellular stress and apoptosis. Analogs of this compound have demonstrated the ability to modulate key markers of the unfolded protein response (UPR) and programmed cell death in neuronal cells.

Specifically, compounds related to 4-methylphthalazin-1(2H)-one have been shown to decrease the expression of the 78 kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BIP). univkartamulia.ac.id BIP is a central regulator of endoplasmic reticulum (ER) stress; its reduction suggests an amelioration of the UPR, a pathway implicated in various neurodegenerative diseases.

Furthermore, these related phthalazinone compounds have been observed to reduce levels of cleaved caspase-3 in human neuronal cells. univkartamulia.ac.id Caspase-3 is a critical executioner caspase in the apoptotic pathway. acs.org Its cleavage from an inactive zymogen to its active form is a key step in the cascade leading to cell death. acs.org The inhibition of caspase-3 cleavage by these compounds points to a direct anti-apoptotic mechanism, which is a significant finding for potential neuroprotection. univkartamulia.ac.idacs.org The predominant role of caspase-3 in the cleavage of amyloid-beta precursor protein, a process linked to neuronal death in Alzheimer's disease, further underscores the therapeutic relevance of its inhibition. acs.orgtuwien.ac.at Studies on other phthalazinone derivatives have also confirmed their neuroprotective effects against oxidative stress in cultured neurons, demonstrating a notable increase in cell viability and a decrease in apoptotic markers. researchgate.net

Table 1: Neuroprotective Mechanisms of Phthalazinone Analogs

| Mechanism | Target Protein | Observed Effect in Neuronal Cells | Reference |

|---|---|---|---|

| ER Stress Reduction | Endoplasmic Reticulum Chaperone BIP | Reduction in expression | univkartamulia.ac.id |

| Anti-apoptosis | Cleaved Caspase-3 | Reduction in expression | univkartamulia.ac.id |

| Oxidative Stress | Apoptotic Markers | Reduction in markers, increased cell viability | researchgate.net |

Other Pharmacological Potentials and Biological Activities (e.g., Cardiotonic, Antihypertensive, Anticonvulsant, Antidiabetic, Antihistaminic, Aldose Reductase Inhibition, Acetylcholinesterase Inhibition, Cardiomyogenesis Modulation)

The phthalazine scaffold is a versatile pharmacophore, and its derivatives, including N-benzyl analogs, have been investigated for a wide array of biological activities beyond neuroprotection.

Cardiotonic and Antihypertensive Activity: Certain aminophthalazine derivatives have been recognized for their cardiotonic properties. nih.gov For instance, 7-ethoxycarbonyl-6,8-dimethyl-4-hydroxymethyl-1(2H)-phthalazinone (EG-626) was identified as a potent cardiotonic agent, exerting both positive chronotropic and inotropic effects on heart muscle. The broader class of phthalazines has also been associated with the development of antihypertensive drugs.

Anticonvulsant Potential: The N-benzyl moiety, in particular, has been a key feature in the design of anticonvulsant agents. Structure-activity relationship (SAR) studies of (R)-lacosamide, a functionalized amino acid bearing an N-benzyl group, have highlighted the importance of this group for anticonvulsant activity. Modifications to the benzyl group, especially at the 4'-position, have been shown to yield derivatives with potent seizure protection in maximal electroshock (MES) models, in some cases exceeding the activity of established antiepileptic drugs. Phthalazine derivatives themselves have also been explored as potential anticonvulsants.

Table 2: Anticonvulsant Activity of N-Benzyl Derivatives in the MES Test (Mice, ip)

| Compound | MES ED₅₀ (mg/kg) | Reference |

|---|---|---|

| (R)-lacosamide ((R)-3) | 4.5 | |

| 4′-fluoro derivative ((R)-6) | 8.4 | |

| 4′-trifluoromethoxy derivative ((R)-9) | 3.6 |

Antidiabetic and Aldose Reductase Inhibition: Phthalazine derivatives have shown potential as antidiabetic agents. A key target in managing diabetic complications is the enzyme aldose reductase. Research on N-benzyl-4-methoxyaniline derivatives, which are structurally related to the subject compound, has identified potent inhibitors of aldose reductase. One such derivative demonstrated an IC₅₀ value of 2.83 μM, suggesting that this class of compounds could be a promising scaffold for developing novel aldose reductase inhibitors.

Antihistaminic Properties: Multiple studies have confirmed the antihistaminic potential of phthalazine and phthalazinone derivatives. nih.gov Azelastine, a well-known antihistamine used for allergic rhinitis, is a prominent example of a phthalazinone derivative, demonstrating the scaffold's success in this therapeutic area. researchgate.net

Acetylcholinesterase (AChE) Inhibition: In the context of neurodegenerative disorders like Alzheimer's disease, inhibiting acetylcholinesterase to increase acetylcholine (B1216132) levels is a primary therapeutic strategy. Various N-benzyl derivatives have been designed and evaluated as AChE inhibitors. Docking studies have shown that the N-benzyl group can effectively interact with the catalytic active site (CAS) of the AChE enzyme. N-benzyl stepholidine derivatives, for example, have been shown to be active AChE inhibitors, with IC₅₀ values in the micromolar range, highlighting the role of the N-benzyl group in achieving this inhibitory activity.

Table 3: Acetylcholinesterase (AChE) Inhibition by N-Benzyl Analogs

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| (7R,13aS)-7-benzylstepholidine (1a) | eelAChE | 40.6 |

Cardiomyogenesis Modulation: Recent research has identified phthalazine derivatives as modulators of cellular differentiation, specifically in promoting cardiomyogenesis from mouse embryonic stem cells. A key hit from a high-throughput screen was N-(4-Methylphthalazin-1-yl)-1-phenyl-1H-benzo[d]-imidazol-5-amine. This compound was found to be a robust inducer of cardiomyocyte differentiation. Subsequent structure-activity relationship studies explored the impact of substituents on the phthalazine ring. It was found that larger substituents at the 4-position, such as a benzyl group, did not improve and in fact decreased the cardiomyogenic activity compared to smaller groups like hydrogen or chloro. This indicates that while the phthalazine core is crucial for this activity, the substitution pattern significantly influences the potency.

Vi. Computational Studies in Phthalazinamine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.info This method is crucial for understanding how a potential drug molecule, or ligand, might interact with a biological target, such as a protein or enzyme. While specific molecular docking studies on N-benzyl-4-methylphthalazin-1-amine are not extensively documented in publicly available literature, research on related phthalazine (B143731) derivatives provides significant insights into the potential interactions this compound might form.

For instance, docking studies on various phthalazine derivatives have been used to rationalize their anticancer activity by targeting specific enzymes like VEGFR-2. wjpr.net These studies help in understanding the binding patterns and affinities of the compounds. wjpr.net In one study, several novel para-benzaldehyde substituted phthalazine derivatives were designed and evaluated using molecular docking, with some showing higher binding affinity than the standard drug sorafenib. wjpr.net Similarly, docking studies on hydrazinyl phthalazines against the malaria parasite Plasmodium falciparum identified potential binding to the essential protein dihydroorotate (B8406146) dehydrogenase (DHODH). core.ac.uk The phthalazine core was observed to form crucial hydrogen bonds within the binding site of the target protein. core.ac.uk

These examples highlight how molecular docking could be applied to this compound to predict its potential biological targets. The benzyl (B1604629) and methyl groups of the compound would be key determinants in the specificity and strength of these interactions. The interaction between a ligand and a target is a localized event, and the chemical substructures of the ligand play a dominant role in its binding ability. nih.gov By creating a model of a potential target protein, researchers can simulate the binding of this compound and predict its binding energy and the specific amino acid residues involved in the interaction. This information is invaluable for guiding the synthesis of more potent and selective analogs.

Table 1: Representative Molecular Docking Studies on Phthalazine Derivatives

| Phthalazine Derivative Class | Target Protein/Organism | Key Findings |

| para-Benzaldehyde substituted phthalazines | VEGFR-2 | Some derivatives showed higher binding affinity than the standard drug sorafenib. wjpr.net |

| Hydrazinyl phthalazines | Plasmodium falciparum (DHODH) | The phthalazine core forms key hydrogen bonds with the target protein. core.ac.uk |

| Phthalazinedione derivatives | Cyclooxygenase-2 (COX-2) | Keto form of the derivatives showed strong anchoring with the enzyme's active site. biolifesas.org |

| Phthalazine-based compounds | VEGFR2 | Docking studies supported the potential of these compounds as cytotoxic agents. acs.org |

In Silico Prediction of Pharmacological Properties and ADMET Parameters

Beyond predicting how a compound might bind to a target, computational methods are also used to forecast its journey through the body. This is achieved through the prediction of ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. scielo.brnih.gov These in silico predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process. scielo.br

Various open-access online tools and software can predict these properties based on the chemical structure of a molecule. nih.govbiorxiv.org For this compound, these tools can estimate its solubility, permeability across biological membranes, potential for metabolism by liver enzymes (like cytochrome P450s), and potential toxicity. nih.govbiorxiv.orggjpb.de For example, the "Lipinski's rule of five" is a widely used guideline to assess the drug-likeness of a compound, considering factors like molecular weight and the number of hydrogen bond donors and acceptors. biorxiv.org

Studies on other heterocyclic compounds demonstrate the utility of these predictions. For instance, in a study of 4-(4-chlorophenyl)thiazole compounds, in silico ADMET analysis revealed important pharmacokinetic properties for potential drug candidates. scielo.br Similarly, for a library of 121 heterocyclic derivatives screened for anti-renal cancer activity, ADMET prediction helped to narrow down the candidates to those with drug-like properties and better absorption than a standard drug. gjpb.de While specific ADMET predictions for this compound are not published, the methodology is well-established and would be a critical step in its evaluation as a potential therapeutic agent.

Table 2: Common In Silico ADMET and Pharmacokinetic Parameters

| Parameter | Description | Importance in Drug Discovery |

| Absorption | ||

| Water Solubility (LogS) | Predicts the solubility of the compound in water. | Higher solubility can lead to better absorption. |

| Caco-2 Permeability | Predicts the permeability of the compound across the intestinal cell line Caco-2, an indicator of intestinal absorption. | High permeability suggests good oral absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross the blood-brain barrier. | Important for drugs targeting the central nervous system. |

| Plasma Protein Binding (PPB) | Predicts the extent to which a compound binds to proteins in the blood plasma. | Affects the free concentration of the drug available to exert its effect. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Predicts whether the compound inhibits major CYP enzymes. | Inhibition can lead to drug-drug interactions. |

| Excretion | ||

| Total Clearance | Predicts the rate at which the drug is removed from the body. | Influences the dosing frequency. |

| Toxicity | ||

| AMES Toxicity | Predicts the mutagenic potential of the compound. | A positive result is a major red flag for drug development. |

| hERG Inhibition | Predicts the potential for the compound to block the hERG potassium channel. | Can lead to cardiac arrhythmias. |

Mechanistic Insights from Computational Chemistry for Reaction Pathways and Activation Barriers

For example, DFT calculations have been employed to understand the mechanism of amide formation from epoxides and amines catalyzed by ruthenium complexes. rsc.org Such studies can reveal the rate-determining step of a reaction and provide insights that can be used to optimize reaction conditions or design better catalysts. rsc.org In another example, computational methods were used to explore plausible reaction pathways in aminocatalytic reactions, helping to distinguish between different proposed mechanisms. umanitoba.ca

The synthesis of this compound likely involves the reaction of a phthalazine precursor with benzylamine (B48309). Computational chemistry could be used to model this reaction, calculating the formation energies of intermediates and the activation energies for each step. scirp.org This would allow chemists to predict the feasibility of different synthetic routes and identify potential side reactions. For instance, comparing the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the reactants can provide insights into their reactivity. scirp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

While a specific QSAR model for this compound has not been published, numerous studies have successfully applied QSAR to phthalazine derivatives. biolifesas.org For instance, a QSAR study on phthalazinedione derivatives as anti-rheumatic agents resulted in a model with a high correlation, supporting the anti-inflammatory action of the compounds. biolifesas.org Another study on pyrazole (B372694) derivatives as acetylcholinesterase inhibitors used a genetic algorithm-based multiple linear regression to develop a statistically robust 2D QSAR model. shd-pub.org.rs

To develop a QSAR model for a series of compounds including this compound, researchers would first synthesize a library of related analogs with varying substituents. The biological activity of these compounds would be measured, and then computational descriptors (representing properties like size, shape, electronic properties, and lipophilicity) would be calculated for each molecule. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. nih.gov Such a model could then be used to predict the activity of this compound and to guide the design of new derivatives with potentially improved potency.

Vii. Coordination Chemistry and Ligand Properties of Phthalazinamine Derivatives

Phthalazinone Derivatives as Ligands for Transition Metal Ions (e.g., Cu(II) ions, Uranyl Complexes)

Phthalazinone derivatives have demonstrated significant potential as ligands for various transition metal ions, with a notable focus on copper(II) and uranyl ions. The phthalazinone moiety is a potentially tridentate NNO ligand, though coordination often occurs through the oxygen atom journalijar.com. However, the introduction of amino or substituted amino groups at the 4-position can alter this behavior, leading to the participation of nitrogen atoms in the complexation of the metal ion.

For instance, various amino- and polyaminophthalazin-1(2H)-ones have been synthesized and their coordinating properties towards Cu(II) ions investigated. These studies have shown that placing a substituent with a donor nitrogen atom at the 4-position of the phthalazinone skeleton can lead to the formation of complexes with different coordination modes than those typically observed with simpler phthalazinone structures journalijar.com.

The versatility of phthalazine-based ligands extends to their ability to form complexes with a variety of transition metals, including Fe(II), Ni(II), and Cu(II). For example, ligands such as (E)-2-(phthalazin-1-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine and (E)-2-(phthalazin-1-yl)-1-((pyridin-2-yl)methylene)hydrazine have been used to synthesize a series of metal complexes with varying stoichiometries doi.org.

Furthermore, the coordination chemistry of phthalazin-1(2H)-one derivatives with uranyl nitrate (B79036) has been explored. A uranyl nitrate complex with 4-(3-chloro-4-methylphenyl)-1-oxophthalazin-2(1H)-yl)acetate has been synthesized and characterized, highlighting the ability of these ligands to coordinate with f-block elements journalijar.com. The interaction of uranyl ions with phthalic acid, a related dicarboxylic acid, has also been studied, revealing the formation of stable soluble complexes that may influence the mobility of uranium mdpi.com. In more complex systems, uranyl complexes with 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol and its derivatives have been prepared and their spectroscopic properties detailed, showing increased fluorescence upon uranyl binding rsc.org.

Investigation of Metal-Ligand Binding Modes and Stoichiometry

The investigation of metal-ligand binding modes and stoichiometry in complexes of phthalazinamine derivatives is crucial for understanding their chemical behavior and potential applications. The stoichiometry of these complexes can vary, with both 1:1 and 1:2 metal-to-ligand ratios being common doi.org.

In the case of Cu(II) complexes with certain phthalazine-based ligands, spectroscopic evidence suggests that the ligands can act as tridentate coordinators through the nitrogen atom of a pyridine-2-acetaldehyde moiety, the azomethine group nitrogen, and a nitrogen atom of the pyridazine (B1198779) ring researchgate.net. The resulting complexes can exhibit different geometries, such as square planar or distorted octahedral, depending on the stoichiometry researchgate.net. For example, single crystal X-ray crystallography of a [Cu(II)LCl] complex (where L is a phthalazine-based ligand) revealed a triclinic crystal system, confirming a specific binding mode and stoichiometry doi.org.

The stoichiometry of uranyl complexes with bidentate ligands has also been a subject of study. For instance, the interaction of uranyl ions with carbimazole, 6-mercaptopurine, and sulfaclozine (B1681779) has been shown to result in complexes with a 1:1 molar ratio nih.gov. In contrast, studies on the complexation of uranium with phthalic acid indicated the formation of both 1:1 and 1:2 U/phthalic acid complexes, with the 1:2 complex being the predominant form in the presence of excess ligand mdpi.com.

The nature of the substituents on the phthalazinamine core significantly influences the binding mode. For example, the presence of a bulky group adjacent to a donor atom can cause steric hindrance, affecting the stability and geometry of the complex .

Spectroscopic Evidence for Ligand Coordination (e.g., IR Band Shifts, Molar Conductivity)

Spectroscopic techniques, particularly infrared (IR) spectroscopy, provide compelling evidence for the coordination of phthalazinamine derivatives to metal ions. The coordination of the ligand to the metal center typically results in shifts in the vibrational frequencies of specific functional groups, which can be observed in the IR spectrum.

A common indicator of coordination is the shift in the C=N stretching vibration of the phthalazine (B143731) ring. For instance, in the IR spectra of metal complexes of (E)-2-(phthalazin-1-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine, the azomethine C=N stretching frequency is observed to shift upon complexation with Fe(II), indicating the involvement of the azomethine nitrogen in coordination doi.org. Similarly, in complexes of a pyrazine-2-carboxylic acid derivative, a shift in the frequency of the amide N-H stretch and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations confirm coordination .

The table below summarizes typical IR band shifts observed upon complexation of phthalazine-based ligands with transition metals.

| Functional Group | Free Ligand (cm⁻¹) | Complexed Ligand (cm⁻¹) | Metal Ion | Reference |

| ν(C=N) azomethine | 1618 | 1627 | Fe(II) | doi.org |

| ν(C=N) azomethine | 1615 | - | Cu(II) | doi.org |

| ν(N-H) | 3176 (in complex) | - | Fe(II) | doi.org |

| ν(C=N) aromatic | 1589, 1531, 1464 | 1599, 1464 | Fe(II) | doi.org |

| ν(C=N) aromatic | 1567, 1540, 1465 | - | Cu(II) | doi.org |

Molar conductivity measurements are another valuable tool for characterizing metal complexes in solution, providing insights into their electrolytic nature. Low molar conductance values for complexes dissolved in solvents like DMSO or DMF typically indicate a non-electrolytic nature, suggesting that the anions are coordinated to the metal ion and not present as free ions in the solution iaea.org. For example, the molar conductance values for Cu(II), Ni(II), Co(II), and Zn(II) complexes with pyrazoline derivatives in DMSO were found to be in the range of 6-14 Ω⁻¹ cm² mol⁻¹, confirming their non-electrolytic character iaea.org. Conversely, higher molar conductivity values would suggest that the complexes are electrolytes, with some or all of the anions being outside the coordination sphere.

The following table presents molar conductivity data for some transition metal complexes with phthalazine-based ligands in DMF.

| Complex | Molar Conductivity (Λm) in DMF (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Reference |

| [Cu(II)L1Cl] | 15 | Non-electrolyte | researchgate.net |

| [Fe(II)L1SO₄] | 34 | Non-electrolyte | researchgate.net |

Impact of Substituents on Coordination Behavior and Complex Stability

The electronic and steric effects of substituents on the phthalazinamine ligand framework have a profound impact on the coordination behavior and the thermodynamic stability of the resulting metal complexes. The nature of the substituent can influence the electron density at the donor atoms, the ligand's conformational flexibility, and the potential for steric hindrance around the metal center.

The stability of metal complexes is often quantified by their stability constants (log K). A higher stability constant indicates a stronger metal-ligand interaction. The order of stability of complexes with a given ligand can vary depending on the metal ion. For a series of divalent transition metals, the stability of complexes with tetradentate ligands derived from acetylacetone (B45752) and salicylaldehyde (B1680747) was found to follow the Irving-Williams series: Fe³⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ > Cd²⁺ > Mn²⁺ > Zn²⁺ wikipedia.org. This order is generally attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

Substituents can modulate the basicity of the donor atoms. Electron-donating groups can increase the electron density on the nitrogen or oxygen atoms, making them stronger Lewis bases and leading to the formation of more stable complexes. Conversely, electron-withdrawing groups can decrease the basicity of the donor atoms and potentially lead to less stable complexes.

Steric hindrance is another critical factor. The presence of bulky substituents near the coordination site can prevent the optimal approach of the ligand to the metal ion, leading to weaker bonds and less stable complexes . For example, a 2-methyl-substituted 8-hydroxyquinoline (B1678124) forms a less stable complex with Ni²⁺ compared to the unsubstituted ligand due to the steric clash of the methyl group . In the context of N-benzyl-4-methylphthalazin-1-amine, the benzyl (B1604629) group at the N-2 position and the methyl group at the C-4 position would introduce specific steric and electronic effects that would influence its coordination properties and the stability of its metal complexes.

The chelate effect also plays a significant role in complex stability. Polydentate ligands, which form one or more chelate rings upon coordination, generally form more stable complexes than analogous monodentate ligands. This enhanced stability is primarily due to a favorable entropy change upon chelation. The design of phthalazinamine derivatives as multidentate ligands is therefore a key strategy for achieving high complex stability.

Viii. Future Directions and Research Perspectives

Rational Design and Synthesis of Novel Analogs

The rational design and synthesis of new N-benzyl-4-methylphthalazin-1-amine analogs are centered on enhancing their biological activities and selectivity. Researchers are exploring the impact of various substituents on the phthalazine (B143731) core and the N-benzyl group. For instance, the introduction of different functional groups at the 4-position of the phthalazine ring has been shown to significantly influence the compound's properties.

Future work will likely involve the creation of focused libraries of analogs with systematic structural modifications. This approach allows for a comprehensive exploration of the structure-activity relationship (SAR), identifying key structural features that govern efficacy and target specificity. For example, the substitution of the benzyl (B1604629) group with other aryl or alkyl moieties, or the introduction of substituents on the phenyl ring of the benzyl group, could lead to analogs with improved pharmacokinetic profiles and enhanced potency.

Comprehensive Elucidation of Mechanistic Pathways

A deeper understanding of the molecular mechanisms by which this compound and its analogs exert their biological effects is crucial. While some phthalazinone derivatives are known to inhibit enzymes like prostaglandin (B15479496) E2 production, the precise targets for many of these compounds remain to be fully identified. Future research will need to employ a range of techniques, including proteomic and genomic approaches, to pinpoint the specific cellular components with which these compounds interact.

Investigating the downstream signaling pathways affected by these interactions will also be a key research avenue. This could involve studying changes in gene expression, protein phosphorylation, and other cellular processes following treatment with these compounds. A thorough mechanistic understanding will not only validate their therapeutic potential but also guide the design of next-generation analogs with improved efficacy and reduced off-target effects.

Application of Advanced Computational Techniques

Advanced computational techniques are poised to play a pivotal role in the de novo design and optimization of this compound analogs. Molecular modeling and docking studies can predict the binding affinity of newly designed compounds for their biological targets, thereby prioritizing the synthesis of the most promising candidates. sapub.org This in silico approach can significantly accelerate the drug discovery process and reduce the reliance on extensive and costly experimental screening. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these analogs with their biological activities. These models can then be used to predict the activity of virtual compounds, further guiding the design of novel and more potent derivatives. The integration of computational and experimental approaches will be essential for the efficient development of new therapeutic agents based on the phthalazinamine scaffold.

Exploration of Emerging Therapeutic Applications in Neglected Diseases

The phthalazinamine scaffold holds potential for the treatment of neglected tropical diseases (NTDs), which affect over a billion people worldwide. who.intwho.int These diseases, such as Chagas disease and leishmaniasis, are often overlooked by the pharmaceutical industry. dndi.orgnih.gov Research into the activity of this compound and its analogs against the pathogens responsible for these diseases could open up new therapeutic avenues. researchgate.net

For example, studies on related benzo[g]phthalazine (B3188949) derivatives have shown promising trypanocidal activity against the parasite that causes Chagas disease. acs.org Screening libraries of this compound analogs against a panel of NTD-causing organisms could identify lead compounds for further development. This line of research aligns with global efforts to find new and effective treatments for these debilitating and often fatal diseases.

Development of Sustainable and Scalable Synthetic Methodologies

The development of sustainable and scalable synthetic methods is crucial for the future of this compound-based therapeutics. Green chemistry principles are increasingly being applied to the synthesis of phthalazine derivatives to minimize environmental impact and improve efficiency. researchgate.netdergipark.org.tr This includes the use of environmentally benign solvents, catalysts, and reaction conditions. nih.govlongdom.org

Future research will focus on developing one-pot syntheses and multi-component reactions to streamline the production of these compounds. dergipark.org.tr The use of microwave-assisted synthesis and other modern techniques can also help to reduce reaction times and improve yields. researchgate.net Establishing robust and cost-effective synthetic routes will be essential for the eventual translation of these promising compounds from the laboratory to the clinic.

Q & A

Q. What methodologies are used to investigate the biological activity of this compound derivatives?

- Approaches :

- In vitro assays : Enzyme inhibition studies (e.g., kinase assays) with IC determination.

- Cellular studies : Apoptosis assays (Annexin V staining) and ROS detection in cancer cell lines.

- Mechanistic probes : Radiolabeled analogs for target identification via autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.